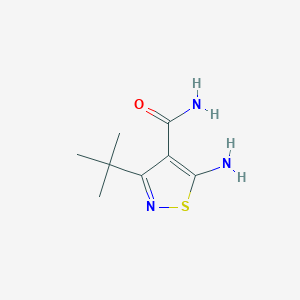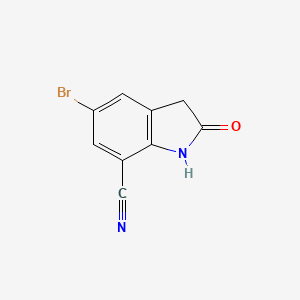
5-Bromo-2-oxoindoline-7-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-oxoindoline-7-carbonitrile: is a heterocyclic organic compound with the molecular formula C₉H₅BrN₂O and a molecular weight of 237.05 g/mol . This compound is part of the indoline family, which is known for its significant biological and pharmacological properties . The structure of this compound includes a bromine atom at the 5th position, a carbonyl group at the 2nd position, and a nitrile group at the 7th position of the indoline ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 2-oxoindoline with bromine in the presence of a suitable solvent to yield 5-bromo-2-oxoindoline . This intermediate is then reacted with a cyanating agent under controlled conditions to form 5-Bromo-2-oxoindoline-7-carbonitrile .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-oxoindoline-7-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The carbonyl group can be reduced to form corresponding alcohols.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed.
Major Products:
Substitution Reactions: Products include various substituted indoline derivatives.
Reduction Reactions: Products include alcohol derivatives of the indoline ring.
Oxidation Reactions: Products include oxidized indoline derivatives.
Scientific Research Applications
Chemistry: 5-Bromo-2-oxoindoline-7-carbonitrile is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the synthesis of various indoline derivatives, which are important in medicinal chemistry .
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 5-Bromo-2-oxoindoline-7-carbonitrile is not fully elucidated. it is believed to interact with various molecular targets and pathways due to its structural features. The bromine atom and nitrile group may facilitate binding to specific enzymes or receptors, leading to biological effects . Further research is needed to fully understand the molecular targets and pathways involved .
Comparison with Similar Compounds
5-Bromo-2-oxoindoline: Lacks the nitrile group at the 7th position.
2-Oxoindoline-7-carbonitrile: Lacks the bromine atom at the 5th position.
5-Bromoindoline-7-carbonitrile: Lacks the carbonyl group at the 2nd position.
Uniqueness: 5-Bromo-2-oxoindoline-7-carbonitrile is unique due to the presence of both the bromine atom and the nitrile group on the indoline ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C9H5BrN2O |
|---|---|
Molecular Weight |
237.05 g/mol |
IUPAC Name |
5-bromo-2-oxo-1,3-dihydroindole-7-carbonitrile |
InChI |
InChI=1S/C9H5BrN2O/c10-7-1-5-3-8(13)12-9(5)6(2-7)4-11/h1-2H,3H2,(H,12,13) |
InChI Key |
WOOONLTZIWOQPN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=CC(=C2)Br)C#N)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


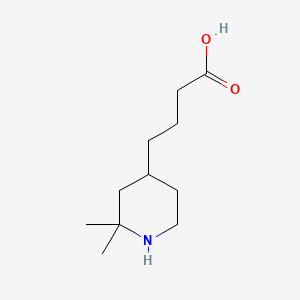
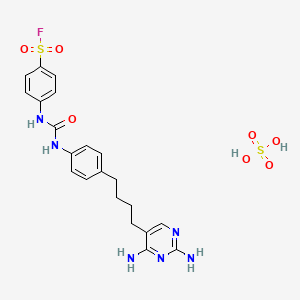
![Methyl 3-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)propanoate](/img/structure/B11772984.png)
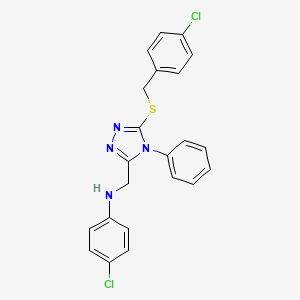
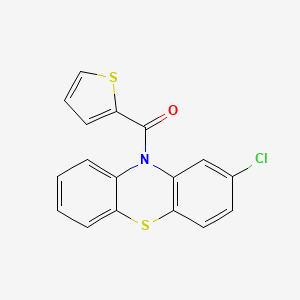
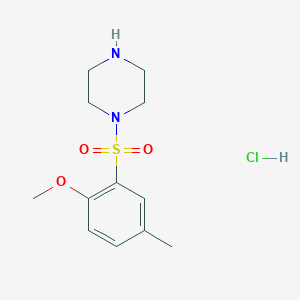
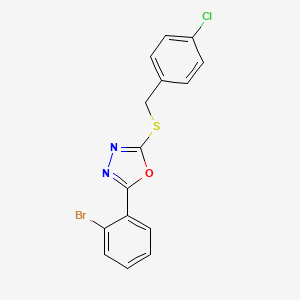
![4-(5-Ethoxy-1H-benzo[d]imidazol-2-yl)aniline](/img/structure/B11773023.png)
![4-Chloro-N-furan-2-ylmethyl-N-[(2,4,6-trichloro-phenylcarbamoyl)-methyl]-benzamide](/img/structure/B11773034.png)
![4-Chloro-2-(4-(trifluoromethyl)phenyl)-6,8-dihydro-5H-pyrano[3,4-D]pyrimidine](/img/structure/B11773039.png)
![7-tert-Butyl 1-ethyl 7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate](/img/structure/B11773051.png)
![Methyl 2-(5-hydroxy-1-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-1H-pyrazol-3-yl)acetate](/img/structure/B11773062.png)

